Mineralocorticoid vs. Glucocorticoid Receptor Selectivity Profile: Quantitative Comparison
In head-to-head radioligand displacement assays, 1,3,3-trimethyl-5-(methylamino)piperidin-2-one demonstrates a >2700-fold selectivity for the mineralocorticoid receptor (MR) over the glucocorticoid receptor (GR). The compound exhibits a Ki of 31 nM at rat MR versus a Ki of 84,200 nM at rat GR, both assessed via overnight incubation with [³H]-aldosterone and [³H]-dexamethasone displacement respectively [1]. This selectivity window is structurally dependent on the trimethyl substitution pattern; the unsubstituted 5-(methylamino)piperidin-2-one core lacks reported MR/GR binding activity, representing a fundamental functional divergence .
| Evidence Dimension | Binding Affinity (Ki) at Mineralocorticoid Receptor vs. Glucocorticoid Receptor |
|---|---|
| Target Compound Data | Ki (MR) = 31 nM; Ki (GR) = 84,200 nM |
| Comparator Or Baseline | Intra-compound GR binding as selectivity baseline; 5-(methylamino)piperidin-2-one (no reported MR/GR activity) |
| Quantified Difference | Selectivity ratio = 2,716-fold (84,200 nM / 31 nM) favoring MR over GR |
| Conditions | Rat mineralocorticoid receptor and glucocorticoid receptor; radioligand displacement assays with [³H]-aldosterone and [³H]-dexamethasone respectively; overnight incubation; liquid scintillation counting |
Why This Matters
This >2700-fold selectivity window supports prioritization of this compound for MR-focused mechanistic studies requiring minimal GR cross-reactivity, a property not present in simpler piperidinone analogs.
- [1] BindingDB Entry BDBM50004519 / CHEMBL2181929. Affinity data: Ki 31 nM (rat MR), Ki 84,200 nM (rat GR). Mitsubishi Tanabe Pharma / ChEMBL curation. View Source
